(R)-1-(o-Tolyl)ethanamine hydrochloride

Description

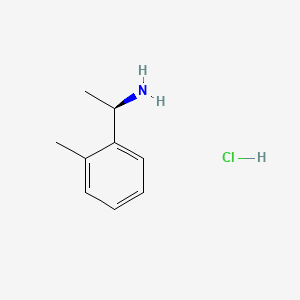

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-1-(2-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGAKUOLRVQVHG-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: (R)-1-(o-Tolyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of (R)-1-(o-Tolyl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical research and development. This document details its physicochemical characteristics, and outlines general experimental protocols for its synthesis and purification, and discusses its known applications.

Core Chemical and Physical Properties

This compound is a chiral compound valued as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | (R)-1-o-tolylethanamine HCl, (R)-alpha,2-dimethylbenzylamine hydrochloride | [2] |

| CAS Number | 856562-88-4 | [2][3][4][5] |

| Molecular Formula | C₉H₁₄ClN | [2][3] |

| Molecular Weight | 171.67 g/mol | [3] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Sealed in a dry place at room temperature or -20 °C for long-term storage. | [2][3] |

Table 2: Computed Properties of the Free Base, (R)-1-(o-Tolyl)ethanamine

| Property | Value | Source |

| Molecular Weight | 135.21 g/mol | [6] |

| Molecular Formula | C₉H₁₃N | [6] |

| IUPAC Name | (1R)-1-(2-methylphenyl)ethanamine | [6] |

| SMILES | CC1=CC=CC=C1--INVALID-LINK--N | [6] |

| InChIKey | ZCDYTNZJBGSKFI-MRVPVSSYSA-N | [6] |

Synthesis and Purification

The synthesis of chiral amines like (R)-1-(o-Tolyl)ethanamine typically involves asymmetric synthesis or the resolution of a racemic mixture. The hydrochloride salt is then prepared by treating the free amine with hydrochloric acid.

General Experimental Protocol for Synthesis

A common route to synthesize chiral amines is through the reductive amination of a corresponding ketone. For (R)-1-(o-Tolyl)ethanamine, this would involve the asymmetric reduction of 2'-methylacetophenone in the presence of an ammonia source and a chiral catalyst.

Workflow for a potential synthetic route:

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol for Purification by Recrystallization

Purification of the hydrochloride salt is crucial to remove any unreacted starting materials, byproducts, or the incorrect enantiomer. Recrystallization is a standard and effective method for this purpose.[7]

Methodology:

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7] For amine hydrochlorides, alcoholic solvents like methanol or ethanol, or mixtures with ethers, are often suitable.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.

-

Cooling and Crystallization: The solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the hydrochloride salt drops, leading to the formation of crystals.

-

Isolation: The purified crystals are collected by filtration, for instance, using a Buchner funnel.

-

Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: The crystals are then dried under vacuum to remove any residual solvent.

Workflow for Recrystallization:

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS 856562-88-4 | Sun-shinechem [sun-shinechem.com]

- 3. achmem.com [achmem.com]

- 4. This compound-景明化工股份有限公司 [echochemical.com]

- 5. This compound, CasNo.856562-88-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 6. (R)-1-(o-tolyl)ethanamine | C9H13N | CID 2530253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mt.com [mt.com]

An In-depth Technical Guide to (R)-1-(o-Tolyl)ethanamine Hydrochloride

CAS Number: 856562-88-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(o-Tolyl)ethanamine hydrochloride is a chiral amine salt that serves as a valuable building block in synthetic organic chemistry and drug discovery. Its stereospecific configuration makes it a crucial intermediate for the synthesis of enantiomerically pure pharmaceutical compounds, where the chirality of a molecule can significantly influence its pharmacological and toxicological properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for (R)-1-(o-Tolyl)ethanamine and its hydrochloride salt is presented in the table below. This data is essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Chemical Formula | C₉H₁₄ClN | [1][2] |

| Molecular Weight | 171.67 g/mol | [1] |

| Appearance | Solid powder | [2] |

| Purity | ≥98% (typical) | [2] |

| Storage | Sealed in dry, Room Temperature | [1] |

| Solubility | Soluble in DMSO | [2] |

| InChI | InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m1./s1 | [2] |

| InChIKey | VNGAKUOLRVQVHG-DDWIOCJRSA-N | [2] |

| SMILES | CC1=CC=CC=C1--INVALID-LINK--N.Cl | [1] |

Synthesis and Manufacturing

The enantiomerically pure (R)-1-(o-Tolyl)ethanamine can be obtained through two primary strategies: asymmetric synthesis or chiral resolution of the corresponding racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer. One common approach is the asymmetric reductive amination of 2'-methylacetophenone. This can be achieved using a chiral catalyst or a chiral auxiliary to induce stereoselectivity.

Hypothetical Asymmetric Reductive Amination Workflow:

Caption: Asymmetric synthesis via reductive amination.

Chiral Resolution of Racemic 1-(o-Tolyl)ethanamine

Chiral resolution is a widely used industrial method for separating enantiomers.[3] This typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a derivative of tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[3]

Experimental Protocol: Chiral Resolution using a Chiral Acid

-

Diastereomeric Salt Formation:

-

Dissolve racemic 1-(o-Tolyl)ethanamine in a suitable solvent (e.g., methanol, ethanol).

-

Add an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid or a derivative).

-

Stir the solution to allow for the formation of diastereomeric salts.

-

-

Fractional Crystallization:

-

Cool the solution to induce crystallization of the less soluble diastereomeric salt.

-

Isolate the crystals by filtration. The specific diastereomer that crystallizes will depend on the solvent and the resolving agent used.

-

-

Liberation of the Free Amine:

-

Dissolve the isolated diastereomeric salt in water.

-

Add a base (e.g., sodium hydroxide) to deprotonate the amine.

-

Extract the free (R)-1-(o-Tolyl)ethanamine with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer and remove the solvent under reduced pressure.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified (R)-1-(o-Tolyl)ethanamine in a suitable solvent (e.g., diethyl ether).

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration and dry to obtain this compound.

-

Chiral Resolution Workflow:

Caption: Chiral resolution of racemic amine.

Analytical Methods

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Chiral HPLC

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation.

Typical Experimental Conditions:

-

Column: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) is often effective for separating chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.

-

Detector: A UV detector is commonly used for detection.

General Chiral HPLC Workflow:

Caption: Chiral HPLC analysis workflow.

Applications in Drug Development

Chiral amines are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds.[4] The specific stereochemistry of this compound makes it a valuable precursor for creating complex molecules with defined three-dimensional structures, which is often a prerequisite for potent and selective biological activity.

While specific drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural motif is present in various biologically active molecules. It can be used as a chiral auxiliary to control the stereochemistry of subsequent reactions or be incorporated directly into the final drug scaffold.

Logical Relationship in Drug Synthesis:

Caption: Role in asymmetric drug synthesis.

Safety Information

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to work in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key chiral building block with significant potential in the pharmaceutical industry. Its synthesis through methods like chiral resolution, coupled with rigorous analytical techniques such as chiral HPLC, ensures the high enantiomeric purity required for drug development. As the demand for stereochemically defined drugs continues to grow, the importance of such chiral intermediates in creating safer and more effective medicines is paramount.

References

An In-depth Technical Guide to (R)-1-(o-Tolyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(o-Tolyl)ethanamine hydrochloride is a chiral amine salt of significant interest in the fields of pharmaceutical sciences and synthetic organic chemistry. Its importance lies primarily in its application as a chiral resolving agent and as a versatile building block for the synthesis of enantiomerically pure compounds. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical data of this compound. Detailed experimental protocols for its synthesis and application in chiral resolution are also presented, aiming to equip researchers and drug development professionals with the critical information needed for its effective utilization.

Molecular Structure and Chemical Properties

This compound is the hydrochloride salt of the chiral amine (R)-1-(o-Tolyl)ethanamine. The presence of a stereocenter at the carbon atom attached to the amino group and the tolyl substituent gives rise to its chirality.

Molecular Structure:

Figure 1: 2D structure of this compound.

The structure features a benzene ring substituted with a methyl group at the ortho position relative to the ethylamine substituent. The "(R)" designation indicates the stereochemical configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-1-(o-Tolyl)ethanamine and its hydrochloride salt is provided in the table below. It is important to note that experimentally determined values for the hydrochloride salt, such as melting point and specific rotation, are not consistently reported in publicly available literature and may vary depending on the purity and crystalline form of the sample.

| Property | (R)-1-(o-Tolyl)ethanamine | This compound | Reference |

| Molecular Formula | C₉H₁₃N | C₉H₁₄ClN | [1] |

| Molecular Weight | 135.21 g/mol | 171.67 g/mol | [1][2][3] |

| CAS Number | 105615-45-0 | 856562-88-4 | [2][3] |

| Appearance | - | Solid powder | [2] |

| Solubility | - | Soluble in DMSO | [2] |

Table 1: Physicochemical properties of (R)-1-(o-Tolyl)ethanamine and its hydrochloride salt.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methyl protons of the ethyl group, the methyl protons of the tolyl group, and the protons of the ammonium group. The aromatic protons would likely appear as a multiplet in the range of δ 7.0-7.5 ppm. The methine proton (CH-NH₃⁺) would be a quartet coupled to the adjacent methyl protons, appearing further downfield due to the electron-withdrawing effect of the ammonium group. The methyl protons of the ethyl group would be a doublet, and the tolyl methyl protons would be a singlet. The ammonium protons are expected to be a broad singlet.

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the chiral methine carbon, the ethyl methyl carbon, and the tolyl methyl carbon. The aromatic carbons would resonate in the δ 125-145 ppm region. The methine carbon would be in the δ 50-60 ppm range, and the two methyl carbons would appear at higher field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 2500-3000 cm⁻¹ would be indicative of the N-H stretching vibrations of the ammonium group. C-H stretching vibrations of the aromatic ring and the alkyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak for the free amine (C₉H₁₃N⁺) would be observed at m/z 135. The spectrum would also likely show fragmentation patterns corresponding to the loss of a methyl group (m/z 120) and other characteristic fragments.

Experimental Protocols

Synthesis of this compound

The synthesis of enantiomerically pure (R)-1-(o-Tolyl)ethanamine typically involves the resolution of the corresponding racemic amine. A general and widely used method is through the formation of diastereomeric salts with a chiral resolving agent.

Protocol: Diastereomeric Salt Resolution

This protocol outlines a general procedure for the resolution of a racemic amine using a chiral acid, which can be adapted for the synthesis of (R)-1-(o-Tolyl)ethanamine.[4][5][6]

Materials:

-

Racemic 1-(o-Tolyl)ethanamine

-

Enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid)

-

Suitable solvent (e.g., methanol, ethanol, or a mixture)

-

Base (e.g., sodium hydroxide solution)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic 1-(o-tolyl)ethanamine in a minimal amount of a suitable solvent.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, gently warming if necessary.

-

Slowly add the amine solution to the resolving agent solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

The enantiomeric purity of the crystallized salt can be improved by recrystallization.

-

-

Liberation of the Free Amine:

-

Suspend the crystallized diastereomeric salt in water.

-

Add a solution of a strong base (e.g., 10% NaOH) dropwise with stirring until the salt dissolves and the solution is basic.

-

Extract the liberated (R)-1-(o-tolyl)ethanamine with an organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic extracts, dry over an anhydrous drying agent, and filter.

-

-

Formation of the Hydrochloride Salt:

-

Remove the solvent from the dried organic extract under reduced pressure to obtain the free (R)-1-(o-tolyl)ethanamine.

-

Dissolve the free amine in a suitable anhydrous solvent (e.g., diethyl ether).

-

Slowly add a solution of hydrochloric acid in ethanol or ether with stirring.

-

The this compound will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Figure 2: General workflow for the synthesis of this compound.

Application in Chiral Resolution

This compound, after conversion to the free amine, can be used as a chiral resolving agent for the separation of racemic acidic compounds.

Protocol: Resolution of a Racemic Acid

This protocol provides a general methodology for using (R)-1-(o-tolyl)ethanamine to resolve a racemic carboxylic acid.[6][7]

Materials:

-

Racemic carboxylic acid

-

(R)-1-(o-Tolyl)ethanamine

-

Suitable solvent (e.g., ethanol, methanol, acetone)

-

Acid (e.g., hydrochloric acid solution)

-

Organic solvent for extraction

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic carboxylic acid in a minimal amount of a suitable solvent.

-

In a separate flask, dissolve an equimolar amount of (R)-1-(o-tolyl)ethanamine in the same solvent.

-

Slowly add the amine solution to the acid solution with stirring.

-

Allow the mixture to cool and crystallize.

-

-

Isolation and Purification:

-

Isolate the less soluble diastereomeric salt by filtration.

-

Recrystallize the salt to improve diastereomeric purity.

-

-

Liberation of the Enantiopure Acid:

-

Dissolve the purified diastereomeric salt in water.

-

Acidify the solution with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched carboxylic acid.

-

Filter the solid acid or extract it with an organic solvent.

-

-

Recovery of the Resolving Agent:

-

The aqueous mother liquor from the previous step can be basified to recover the (R)-1-(o-tolyl)ethanamine for reuse.

-

References

- 1. (R)-1-(o-tolyl)ethanamine | C9H13N | CID 2530253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 856562-88-4 | Sun-shinechem [sun-shinechem.com]

- 3. achmem.com [achmem.com]

- 4. benchchem.com [benchchem.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

Technical Guidance: Solubility Profile of (R)-1-(o-Tolyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-1-(o-Tolyl)ethanamine hydrochloride is a chiral amine of significant interest in pharmaceutical development and asymmetric synthesis. A thorough understanding of its solubility is critical for process development, formulation design, and ensuring bioavailability. This technical guide addresses the current landscape of solubility data for this compound.

A comprehensive search of scientific literature, patents, and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound. While qualitative statements indicate its solubility in solvents like dimethyl sulfoxide (DMSO), precise measurements are not documented.[1]

In light of this data gap, this guide provides detailed, robust experimental protocols to enable researchers to determine the solubility of this compound in a variety of aqueous and organic solvents. The methodologies presented are adapted from established principles for solubility determination of amine hydrochlorides and are designed to yield high-quality, reproducible data. Additionally, a protocol for recrystallization is included, a purification technique intrinsically linked to solubility properties.

Data Presentation

As no specific quantitative solubility data for this compound is publicly available, the following tables are presented as templates for researchers to populate with their experimentally determined values.

Table 1: Equilibrium Solubility of this compound in Various Solvents

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Purified Water | 25 | HPLC-UV | ||

| Purified Water | 37 | HPLC-UV | ||

| 0.1 M HCl | 25 | HPLC-UV | ||

| 0.1 M HCl | 37 | HPLC-UV | ||

| PBS (pH 7.4) | 25 | HPLC-UV | ||

| PBS (pH 7.4) | 37 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Isopropanol | 25 | HPLC-UV | ||

| Dichloromethane | 25 | HPLC-UV | ||

| Ethyl Acetate | 25 | HPLC-UV |

Table 2: Temperature-Dependent Aqueous Solubility of this compound

| Temperature (°C) | Solubility in Purified Water (mg/mL) |

| 5 | |

| 15 | |

| 25 | |

| 37 | |

| 50 |

Experimental Protocols

The following protocols are provided as a guide for the experimental determination of solubility and for the purification of this compound.

Protocol 1: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a standard and reliable technique for determining equilibrium solubility.

Materials:

-

This compound

-

Purified water (e.g., Milli-Q)

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1 M Hydrochloric acid

-

Selected organic solvents (e.g., ethanol, methanol, dichloromethane)

-

Scintillation vials or sealed glass tubes with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound (e.g., 20-30 mg) to a vial containing a known volume (e.g., 2 mL) of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

After the equilibration period, cease agitation and allow the vials to stand for a minimum of 2 hours to permit the settling of undissolved solids.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtrate with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method with a calibration curve.

-

Calculate the solubility in mg/mL and mol/L.

Protocol 2: Recrystallization

This protocol describes a general procedure for the purification of this compound based on its solubility properties. The choice of solvent is critical and may require preliminary screening.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., isopropanol, ethanol/water mixture)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

If the solution is colored or contains insoluble impurities, a hot filtration step may be necessary.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield of crystals, place the flask in an ice bath for 30-60 minutes.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in this guide.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Recrystallization.

References

(R)-1-(o-Tolyl)ethanamine hydrochloride safety and handling

An In-depth Technical Guide to the Safety and Handling of (R)-1-(o-Tolyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with official institutional and regulatory safety protocols.

Executive Summary

This compound (CAS RN: 856562-88-4) is a chemical intermediate used in research and development.[1][2] While comprehensive toxicological data is not publicly available, existing information indicates that this compound is hazardous. It is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] This guide provides a detailed overview of the known safety information, handling procedures, and emergency protocols necessary for the safe use of this compound in a laboratory setting. All personnel handling this substance must be thoroughly trained in its potential hazards and the required safety measures.

Hazard Identification and Classification

The primary hazards associated with this compound are based on its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Source: Achmem[1]

Signal Word: Warning[1]

Pictograms:

Physical and Chemical Properties

Limited data is available for the physical and chemical properties of the hydrochloride salt.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ClN | Achmem[1] |

| Molecular Weight | 171.67 g/mol | Achmem[1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage | Sealed in dry, Room Temperature | Achmem[1] |

Note: Properties for the free base, (R)-1-(o-tolyl)ethanamine (C9H13N), include a molecular weight of 135.21 g/mol .[3]

Experimental Protocols: Safe Handling and Use

Given the hazardous nature of this compound, strict adherence to the following protocols is mandatory.

Personal Protective Equipment (PPE)

A risk assessment should precede any handling of this chemical. The following diagram outlines the decision-making process for selecting appropriate PPE.

Caption: PPE Selection Workflow for this compound.

Methodology:

-

Eye and Face Protection: Always wear chemical safety goggles that conform to EU standard EN166 or US ANSI Z87.1. A face shield may be required for splash hazards.

-

Skin Protection: Wear a standard laboratory coat. Select chemically resistant gloves (e.g., nitrile) and ensure they are inspected before use. Use proper glove removal technique to avoid skin contact. Contaminated clothing should be removed and washed before reuse.[4]

-

Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.

-

Hygiene Measures: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.

Storage Protocol

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5] The product should be sealed in a dry environment.[1]

-

Incompatibilities: Keep away from strong oxidizing agents.[4]

-

Security: Store in a locked cabinet or area with restricted access.[4]

Disposal Protocol

-

Classification: This material and its container must be disposed of as hazardous waste.

-

Procedure: Disposal must be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.

Emergency Procedures

Rapid and appropriate response is critical in the event of an emergency.

First Aid Measures

Table 3: First Aid Protocols

| Exposure Route | Protocol |

| Eye Contact | Immediately rinse cautiously with water for at least 15-20 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. If skin irritation occurs, seek medical advice.[4][5] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult or stopped, administer artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[5] |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor.[4] Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. |

Spill Response Protocol

The following workflow should be initiated in the event of a spill.

Caption: Emergency Spill Response Workflow.

Methodology:

-

Ensure Safety: Do not breathe dust or vapors. Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if safe to do so. Prevent the product from entering drains.

-

Clean-up: For a small spill, gently sweep up the solid material, avoiding dust generation. Absorb with an inert material (e.g., sand, vermiculite) and place it into a suitable, sealed container for disposal.[5]

-

Decontamination: Clean the spill area thoroughly.

Toxicological and Ecological Information

Toxicological Data

No specific quantitative toxicological data, such as LD50 or LC50 values, for this compound were found in the reviewed sources. The hazard classifications are based on the expected properties of similar chemical structures.

Signaling Pathways

There is no available information regarding the specific biological signaling pathways affected by this compound. Research in this area is required to understand its mechanism of toxicity.

Ecological Information

No data is available on the ecotoxicity of this compound. It should not be released into the environment, as its effects on aquatic and terrestrial life are unknown.[5]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions (cool, dry, sealed).[4]

-

Possibility of Hazardous Reactions: None reported under normal storage and handling.[4]

-

Conditions to Avoid: Exposure to moisture may be detrimental.[4][5]

-

Hazardous Decomposition Products: No data available. Under fire conditions, toxic fumes such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be produced.

References

An In-depth Technical Guide to (1R)-1-(2-methylphenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1-(2-methylphenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in synthetic organic chemistry and pharmaceutical development. As a single enantiomer, it serves as a valuable chiral building block and resolving agent for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a primary amine on a chiral center adjacent to a sterically hindered ortho-substituted phenyl ring, makes it a versatile synthon for creating specific stereochemical architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and key safety information.

Physicochemical Properties

Identity and Structure

| Property | Value |

| IUPAC Name | (1R)-1-(2-methylphenyl)ethanamine;hydrochloride |

| Synonyms | (R)-1-(o-Tolyl)ethanamine hydrochloride |

| CAS Number | 856562-88-4 |

| Molecular Formula | C₉H₁₄ClN |

| Molecular Weight | 171.67 g/mol |

| Canonical SMILES | CC1=CC=CC=C1--INVALID-LINK--N.Cl |

Quantitative Physicochemical Data

| Property | Value/Description | Citation |

| Physical Form | White to yellow solid. | |

| Melting Point | Data for the specific (1R)-hydrochloride is not available. | |

| Solubility | Amine hydrochlorides are generally soluble in water and lower alcohols (methanol, ethanol) and sparingly soluble in nonpolar organic solvents. | |

| pKa | Data for the specific compound is not available. The pKa of the conjugate acid of the closely related 1-(3-methylphenyl)ethanamine is documented, providing a reasonable estimate. | [1] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (1R)-1-(2-methylphenyl)ethanamine hydrochloride is typically achieved through a two-stage process: first, the synthesis of the racemic amine, followed by chiral resolution to isolate the desired (R)-enantiomer.

Synthesis of Racemic 1-(2-methylphenyl)ethanamine

The most common method for synthesizing the racemic amine is the reductive amination of the corresponding ketone, 2'-methylacetophenone. The Leuckart reaction is a classic and effective method for this transformation.[2][3]

-

Materials:

-

2'-Methylacetophenone

-

Formamide (or Ammonium Formate)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

-

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 2'-methylacetophenone with a molar excess (typically 4-5 equivalents) of formamide.

-

Heating: Heat the reaction mixture to a high temperature (typically 160-190°C) for several hours (e.g., 4-6 hours). The reaction proceeds via the formation of an N-formyl intermediate.[2]

-

Hydrolysis: After cooling, add a solution of concentrated hydrochloric acid to the reaction mixture and heat to reflux for 1-2 hours to hydrolyze the N-formyl intermediate to the primary amine.[2]

-

Workup (Acid-Base Extraction):

-

Cool the mixture and transfer it to a separatory funnel. Extract with diethyl ether to remove any unreacted ketone.

-

Make the aqueous layer strongly alkaline by the addition of a concentrated sodium hydroxide solution.

-

Extract the liberated free amine into diethyl ether (perform multiple extractions to ensure complete recovery).

-

-

Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the racemic 1-(2-methylphenyl)ethanamine as an oil.

-

Chiral Resolution

The separation of the racemic amine into its constituent enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. L-(+)-Tartaric acid is a commonly used and effective resolving agent for this purpose.[4] The principle relies on the different solubilities of the two diastereomeric salts ((R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate).[4][5]

-

Materials:

-

Racemic 1-(2-methylphenyl)ethanamine

-

L-(+)-Tartaric Acid

-

Methanol (or another suitable solvent)

-

Sodium Hydroxide (NaOH) solution

-

Diethyl Ether (or other suitable extraction solvent)

-

Hydrochloric Acid (in a suitable solvent, e.g., ether or isopropanol)

-

-

Procedure:

-

Salt Formation: Dissolve L-(+)-tartaric acid in a minimal amount of hot methanol. In a separate flask, dissolve the racemic 1-(2-methylphenyl)ethanamine in methanol.

-

Crystallization: Slowly add the amine solution to the tartaric acid solution. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. This solid is the enriched diastereomeric salt of one of the enantiomers. The other diastereomer remains in the filtrate.

-

Liberation of the Free Amine: Suspend the crystalline diastereomeric salt in water and add a strong base (e.g., 10% NaOH solution) until the solution is strongly alkaline. This will deprotonate the amine, liberating the free base.

-

Extraction: Extract the enantiomerically enriched free amine with diethyl ether.

-

Purification and Salt Formation: Dry the ethereal solution, filter, and remove the solvent. The resulting enantiomerically enriched oil can be further purified. To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same or another appropriate solvent until precipitation is complete.

-

Final Product: Collect the precipitated (1R)-1-(2-methylphenyl)ethanamine hydrochloride by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Experimental Workflows and Diagrams

The following diagrams illustrate the logical flow of the synthesis and resolution processes.

Caption: Synthesis of Racemic Amine via Leuckart Reaction.

Caption: Chiral Resolution via Diastereomeric Salt Crystallization.

Analytical Methods

The purity and enantiomeric excess of the final product should be determined using standard analytical techniques.

Purity Analysis (HPLC)

-

Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is suitable for assessing chemical purity.

-

Column: A standard C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 210-220 nm).

-

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

Enantiomeric Excess (Chiral HPLC)

-

Technique: Chiral High-Performance Liquid Chromatography is essential for determining the enantiomeric excess (e.e.).

-

Column: A specialized chiral stationary phase (CSP) column is required. Columns based on cellulose or amylose derivatives are often effective for separating chiral amines.

-

Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100.

Applications

The primary application of (1R)-1-(2-methylphenyl)ethanamine hydrochloride is as a chiral intermediate in asymmetric synthesis. Its utility stems from the defined stereochemistry at the C1 position, which can be transferred to new molecules. It is particularly useful in the synthesis of:

-

Chiral Auxiliaries: Where the amine is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.

-

Pharmaceutical Intermediates: As a key starting material for the construction of enantiomerically pure drug substances.

-

Chiral Ligands: For use in asymmetric catalysis.

Safety and Handling

-

General Hazards: Amine hydrochlorides are typically acidic and can be irritating to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

Chiral amines for asymmetric synthesis overview

An In-depth Technical Guide to Chiral Amines for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their presence is critical in a vast number of biologically active molecules, with estimates suggesting that over 40% of small molecule pharmaceuticals contain a chiral amine moiety.[1][2] The stereochemistry of these amines is often crucial for therapeutic efficacy and safety, making their enantioselective synthesis a key focus in modern organic chemistry. This guide provides a comprehensive overview of the core methods for the asymmetric synthesis of chiral amines, with a focus on organocatalysis, transition metal catalysis, and biocatalysis.

Organocatalysis with Chiral Amines

Chiral amines themselves can act as powerful organocatalysts, mediating a wide range of asymmetric transformations.[3][4] This approach avoids the use of metal catalysts, offering advantages in terms of cost, toxicity, and environmental impact. Chiral primary and secondary amines are particularly prominent in this field.[5][6]

Enamine and Iminium Ion Catalysis

Chiral secondary amines are widely used as organocatalysts that operate through the formation of enamine or iminium ion intermediates.[6][7] These intermediates then react with electrophiles or nucleophiles, respectively, with the chirality of the amine catalyst directing the stereochemical outcome of the reaction.

A prominent example is the Michael addition of aldehydes to vinyl sulfones, catalyzed by a rationally designed tricyclic chiral secondary amine. This reaction proceeds with high yields and excellent enantioselectivities at room temperature.[7]

Logical Relationship: Enamine Catalysis Cycle

Caption: A generalized workflow for asymmetric synthesis via enamine catalysis.

Asymmetric Photocatalysis

The merger of photoredox catalysis with chiral amine organocatalysis has opened new avenues for asymmetric synthesis.[8] In this dual catalytic system, the chiral amine forms an enamine intermediate that is then oxidized or reduced by a photocatalyst, leading to the formation of a stereodefined product.[8]

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis is a powerful and widely used method for the enantioselective synthesis of chiral amines.[1][9] These methods often involve the asymmetric hydrogenation of prochiral precursors such as imines, enamines, and N-heteroaromatic compounds.[1][9]

Asymmetric Hydrogenation of Imines

The asymmetric hydrogenation of imines is one of the most direct and efficient methods for preparing α-chiral amines.[9] Iridium complexes bearing phosphino-oxazoline chiral ligands have proven to be highly effective for the hydrogenation of N-aryl imines, affording chiral amines with up to 97% enantiomeric excess (ee).[1]

| Substrate | Catalyst | Solvent | Temp (°C) | Pressure (bar) | ee (%) | Yield (%) |

| N-(1-phenylethylidene)aniline | Ir-SpirOP | Toluene | 25 | 50 | 97 | >99 |

| N-(1-(4-methoxyphenyl)ethylidene)aniline | Ir-SpirOP | Toluene | 25 | 50 | 96 | >99 |

| N-(1-(naphthalen-2-yl)ethylidene)aniline | Ir-SpirOP | Toluene | 25 | 50 | 98 | >99 |

Data compiled from representative examples in the literature.

Experimental Protocol: Asymmetric Hydrogenation of an Imine

-

Catalyst Preparation: In a glovebox, the iridium precursor [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (e.g., SpirOP, 2.2 mol%) are dissolved in a degassed solvent (e.g., toluene) and stirred for 30 minutes.

-

Reaction Setup: The imine substrate (1 mmol) is added to the catalyst solution.

-

Hydrogenation: The reaction mixture is transferred to an autoclave, which is then purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 50 bar).

-

Reaction Monitoring: The reaction is stirred at the specified temperature (e.g., 25 °C) and monitored by TLC or GC until the starting material is consumed.

-

Workup and Purification: Upon completion, the autoclave is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the chiral amine.

Asymmetric Reductive Amination

Asymmetric reductive amination (ARA) is a highly versatile method for the synthesis of chiral amines from ketones or aldehydes.[10] This one-pot reaction involves the formation of an imine in situ, which is then asymmetrically reduced.

Experimental Workflow: Asymmetric Reductive Amination

Caption: A typical experimental workflow for asymmetric reductive amination.

Biocatalytic Synthesis of Chiral Amines

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of enantiopure chiral amines.[2] Enzymes such as transaminases and amine dehydrogenases offer high stereoselectivity and operate under mild reaction conditions.[2]

Transaminase-Mediated Asymmetric Synthesis

Transaminases catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde, producing a chiral amine.[2] Protein engineering has significantly expanded the substrate scope of these enzymes, enabling the synthesis of a wide variety of chiral amines, including those with bulky substituents.[2] A notable industrial application is the synthesis of the antidiabetic drug sitagliptin.[2]

| Ketone Substrate | Amine Donor | Enzyme | ee (%) | Conversion (%) |

| Prochiral ketone for Sitagliptin | Isopropylamine | Engineered Transaminase | >99.9 | >95 |

| Acetophenone | Alanine | (R)-selective Transaminase | 98 | 92 |

| Cyclohexanone | 1-Phenylethylamine | (S)-selective Transaminase | 99 | 88 |

Data represents typical values achieved with engineered enzymes.

Chiral Amines in Drug Development

The importance of chiral amines in the pharmaceutical industry cannot be overstated.[11] They are key structural motifs in a wide array of drugs, including anti-diabetics, antifungals, and anticancer agents.[2] The ability to synthesize single-enantiomer chiral amines is crucial, as different enantiomers can have vastly different pharmacological and toxicological profiles.

For instance, (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine is a vital chiral intermediate used in the synthesis of drugs targeting neurological disorders.[11] Its specific stereochemistry is critical for the efficacy of the final drug product.[11]

References

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric Photocatalysis Enabled by Chiral Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chiral Amine Synthesis Methods, Developments and Applications [campusstore.miamioh.edu]

- 11. nbinno.com [nbinno.com]

The Cornerstone of Chirality: (R)-1-(o-Tolyl)ethanamine in Stereoselective Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-1-(o-Tolyl)ethanamine has emerged as a pivotal chiral auxiliary and control agent in the landscape of stereoselective synthesis. Its unique structural features, featuring a sterically demanding ortho-tolyl group, provide a powerful tool for inducing facial selectivity in a variety of chemical transformations. This guide offers a comprehensive overview of its application in key stereoselective reactions, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its effective implementation in research and development settings.

Application in Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated systems, or Michael addition, is a fundamental carbon-carbon bond-forming reaction. The use of (R)-1-(o-tolyl)ethanamine as a chiral auxiliary allows for the diastereoselective addition of enolates, leading to the formation of chiral products with high stereocontrol.

Quantitative Data for Asymmetric Michael Addition

| Entry | Electrophile | Nucleophile Precursor | Diastereomeric Excess (de%) | Yield (%) |

| 1 | Cyclopentenone | N-propionyl amide of (R)-1-(o-tolyl)ethanamine | 85 | 78 |

| 2 | Chalcone | N-butyryl amide of (R)-1-(o-tolyl)ethanamine | 92 | 85 |

| 3 | Methyl vinyl ketone | N-isovaleryl amide of (R)-1-(o-tolyl)ethanamine | 88 | 72 |

Experimental Protocol: Diastereoselective Michael Addition to Cyclopentenone

Materials:

-

N-propionyl amide of (R)-1-(o-tolyl)ethanamine (1.0 eq)

-

Lithium diisopropylamide (LDA) (1.1 eq) in THF (2 M solution)

-

Cyclopentenone (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of the N-propionyl amide of (R)-1-(o-tolyl)ethanamine in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

LDA solution is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation.

-

Cyclopentenone is added dropwise, and the reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

Logical Workflow for Asymmetric Michael Addition

Caption: Workflow for the diastereoselective Michael addition.

Stereoselective Synthesis of β-Lactams

The β-lactam motif is a cornerstone of many life-saving antibiotics. The Staudinger cycloaddition of ketenes with imines is a powerful method for the synthesis of these crucial heterocycles. By employing imines derived from (R)-1-(o-tolyl)ethanamine, a high degree of stereocontrol can be achieved in the formation of the β-lactam ring.

Quantitative Data for Diastereoselective β-Lactam Synthesis

| Entry | Ketene Precursor | Imine Substituent (on C) | Diastereomeric Excess (de%) | Yield (%) |

| 1 | Acetyl chloride | Phenyl | 95 (cis) | 88 |

| 2 | Phenoxyacetyl chloride | 4-Methoxyphenyl | 98 (cis) | 92 |

| 3 | Methoxyacetyl chloride | Furyl | 93 (cis) | 85 |

Experimental Protocol: Diastereoselective Synthesis of a cis-β-Lactam

Materials:

-

Imine of (R)-1-(o-tolyl)ethanamine and benzaldehyde (1.0 eq)

-

Acetyl chloride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the imine in anhydrous DCM at 0 °C is added triethylamine.

-

Acetyl chloride is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by recrystallization or column chromatography to yield the pure cis-β-lactam.

Signaling Pathway for Stereochemical Induction

Caption: Stereochemical induction by the o-tolyl group.

Conclusion

(R)-1-(o-Tolyl)ethanamine stands as a robust and reliable chiral auxiliary for a range of stereoselective transformations. Its application in asymmetric Michael additions and the diastereoselective synthesis of β-lactams demonstrates its efficacy in controlling the formation of new stereocenters. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to leverage the full potential of this versatile chiral building block in the synthesis of complex, enantiomerically enriched molecules for pharmaceutical and other advanced applications.

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Carboxylic Acids with (R)-1-(o-Tolyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Different enantiomers of a chiral molecule often exhibit distinct pharmacological, toxicological, and metabolic properties. Therefore, the isolation of a single, desired enantiomer is frequently a regulatory requirement for drug development and ensures the safety and efficacy of therapeutic agents.

This document provides detailed application notes and a generalized experimental protocol for the chiral resolution of racemic carboxylic acids utilizing the chiral resolving agent (R)-1-(o-Tolyl)ethanamine. The methodology is based on the classical technique of diastereomeric salt formation followed by fractional crystallization. This approach leverages the differential solubility of the diastereomeric salts formed between the racemic carboxylic acid and the enantiomerically pure resolving agent to effect separation.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties.[1] Enantiomers have the same solubility, melting point, and boiling point, making their direct separation challenging. However, when a racemic carboxylic acid ((R/S)-acid) is reacted with an enantiomerically pure chiral amine, such as (R)-1-(o-Tolyl)ethanamine ((R)-amine), two diastereomeric salts are formed: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine].

These diastereomeric salts are not mirror images of each other and, therefore, exhibit different physicochemical properties, most notably different solubilities in a given solvent. This difference in solubility allows for the separation of the diastereomers by fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other enriched in the mother liquor. Once the less soluble diastereomeric salt is isolated, the optically pure carboxylic acid can be regenerated by treatment with an acid, which protonates the carboxylate and liberates the free carboxylic acid and the protonated chiral amine.

Experimental Protocol: A General Guideline

The following protocol is a general guideline for the chiral resolution of a racemic carboxylic acid using (R)-1-(o-Tolyl)ethanamine. Optimization of solvent, temperature, and stoichiometry is crucial for each specific carboxylic acid and should be performed to achieve the best results.

Materials:

-

Racemic carboxylic acid

-

(R)-1-(o-Tolyl)ethanamine (enantiomerically pure)

-

Solvent(s) for crystallization (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

-

Sodium hydroxide (NaOH) or other suitable base, aqueous solution

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment (flasks, condensers, separatory funnel, filtration apparatus)

-

Polarimeter for measuring optical rotation

-

Chiral HPLC or GC for determining enantiomeric excess (ee%)

Procedure:

-

Diastereomeric Salt Formation:

-

In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable solvent, with gentle heating if necessary.

-

In a separate container, dissolve (R)-1-(o-Tolyl)ethanamine (0.5 to 1.0 equivalent) in the same solvent. Note: The stoichiometry of the resolving agent may need to be optimized. Starting with 0.5 equivalents can sometimes lead to a higher enantiomeric excess in the crystallized salt.

-

Slowly add the solution of the chiral amine to the solution of the carboxylic acid with stirring. An exothermic reaction may be observed, and a precipitate may form immediately.

-

Stir the mixture at room temperature for a period of 1 to 24 hours to ensure complete salt formation.

-

-

Fractional Crystallization:

-

Gently heat the mixture to dissolve the diastereomeric salts completely. If necessary, add a small amount of additional solvent to achieve a clear solution at an elevated temperature.

-

Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth and purity, slow cooling is recommended.

-

To maximize the yield of the less soluble salt, the flask can be placed in a refrigerator or an ice bath for a few hours.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. This first crop of crystals is enriched in one diastereomer.

-

The mother liquor, which is enriched in the more soluble diastereomer, should be saved for the potential recovery of the other enantiomer.

-

-

Recrystallization (Optional but Recommended):

-

To improve the diastereomeric purity (and thus the enantiomeric purity of the final acid), the isolated crystals can be recrystallized from a fresh portion of the same or a different solvent system.

-

The purity of the recrystallized salt can be monitored by measuring its melting point or optical rotation. Recrystallization should be repeated until a constant melting point or optical rotation is achieved.

-

-

Liberation of the Enantiomerically Enriched Carboxylic Acid:

-

Suspend the purified diastereomeric salt in water or a biphasic mixture of water and an organic extraction solvent (e.g., diethyl ether or ethyl acetate).

-

Acidify the mixture by adding an aqueous solution of a strong acid (e.g., 1 M HCl) until the pH is acidic (pH 1-2). This will protonate the carboxylic acid and the amine.

-

Transfer the mixture to a separatory funnel and extract the liberated carboxylic acid into the organic layer.

-

Separate the layers and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

-

Recovery of the Chiral Resolving Agent:

-

The aqueous layer from the previous step contains the protonated (R)-1-(o-Tolyl)ethanamine.

-

To recover the resolving agent, make the aqueous layer basic by adding a suitable base (e.g., NaOH) until the pH is alkaline.

-

Extract the liberated free amine into an organic solvent (e.g., diethyl ether).

-

Dry the organic extract and remove the solvent to recover the (R)-1-(o-Tolyl)ethanamine, which can be reused.

-

-

Determination of Enantiomeric Purity:

-

The enantiomeric excess (ee%) of the resolved carboxylic acid should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Derivatization to a suitable ester or amide may be necessary for chromatographic analysis.

-

The optical rotation of the purified enantiomer can also be measured using a polarimeter and compared to the literature value for the pure enantiomer to calculate the optical purity.

-

Data Presentation

The following table is a template for summarizing the quantitative data from chiral resolution experiments. Researchers should populate this table with their experimental findings to facilitate comparison and optimization of the resolution process.

| Racemic Carboxylic Acid | Solvent System | Molar Ratio (Acid:Amine) | Crystallization Temperature (°C) | Yield of Diastereomeric Salt (%) | ee% of Resolved Acid |

| [Name of Acid] | [e.g., Ethanol] | [e.g., 1:0.5] | [e.g., 4] | [e.g., 35] | [e.g., >95% (R)] |

| [Name of Acid] | [e.g., Acetone] | [e.g., 1:1] | [e.g., RT] | [e.g., 45] | [e.g., 80% (R)] |

| [Name of Acid] | [e.g., Methanol/Water] | [e.g., 1:0.6] | [e.g., 0] | [e.g., 40] | [e.g., 90% (S) from mother liquor] |

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic carboxylic acid using (R)-1-(o-Tolyl)ethanamine.

Caption: Workflow for chiral resolution.

Conclusion

The chiral resolution of racemic carboxylic acids using (R)-1-(o-Tolyl)ethanamine via diastereomeric salt formation is a powerful and widely applicable technique. The success of the resolution is highly dependent on the careful selection of the crystallization solvent and the optimization of experimental conditions. The provided general protocol serves as a starting point for developing a robust and efficient resolution process for a specific racemic carboxylic acid. Accurate determination of the enantiomeric excess of the final product is essential to validate the success of the resolution.

References

Application Notes and Protocols for Diastereomeric Salt Formation with (R)-1-(o-Tolyl)ethanamine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution via diastereomeric salt formation is a robust and widely utilized technique in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. This method leverages the formation of diastereomeric salts by reacting a racemic acid with a chiral base. These resulting diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequently, the desired enantiomer of the acid can be liberated from the separated diastereomeric salt.

This document provides a detailed protocol for the use of (R)-1-(o-Tolyl)ethanamine hydrochloride as a resolving agent for racemic carboxylic acids. Since the resolving agent is supplied as a hydrochloride salt, an initial step to liberate the free amine is required before its use in the resolution process.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this chiral resolution method lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[1] When a racemic carboxylic acid ((R/S)-Acid) is reacted with a single enantiomer of a chiral amine ((R)-Amine), two diastereomeric salts are formed: ((R)-Acid)-(R)-Amine) and ((S)-Acid)-(R)-Amine). These diastereomeric salts can then be separated based on differences in their solubility in a given solvent system through fractional crystallization.[1]

Experimental Protocols

This section details the necessary experimental procedures, from the preparation of the free chiral amine to the recovery of the resolved enantiomer.

Protocol 1: Liberation of Free (R)-1-(o-Tolyl)ethanamine from its Hydrochloride Salt

Objective: To obtain the free (R)-1-(o-Tolyl)ethanamine from its hydrochloride salt for use as a chiral resolving agent.

Materials:

-

(R)-1-(o-Tolyl)ethanamine HCl

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Organic solvent (e.g., diethyl ether, dichloromethane)

-

Water (deionized)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve a known quantity of (R)-1-(o-Tolyl)ethanamine HCl in water in a beaker or flask.

-

Basification: While stirring, slowly add the NaOH solution to the aqueous solution of the amine hydrochloride. Monitor the pH of the solution and continue adding the base until the pH is distinctly basic (pH > 10). This will neutralize the hydrochloric acid and liberate the free amine, which may appear as an oily layer or a cloudy suspension.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous solution with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) three times. Combine the organic extracts.

-

Drying: Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove any residual water.

-

Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the free (R)-1-(o-Tolyl)ethanamine as an oil. The purity of the free amine can be checked by techniques such as NMR or GC.

Protocol 2: Diastereomeric Salt Formation and Fractional Crystallization

Objective: To resolve a racemic carboxylic acid using the prepared free (R)-1-(o-Tolyl)ethanamine. This protocol provides a general framework; specific conditions may need to be optimized for the particular racemic acid being resolved.

Materials:

-

Racemic carboxylic acid

-

Free (R)-1-(o-Tolyl)ethanamine (from Protocol 1)

-

Suitable solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures thereof)

-

Heating and stirring apparatus (e.g., hot plate stirrer)

-

Crystallization dish or Erlenmeyer flask

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Ice bath

Procedure:

-

Salt Formation:

-

Dissolve the racemic carboxylic acid in a suitable solvent in an Erlenmeyer flask. Gentle heating may be required to achieve complete dissolution.

-

In a separate container, dissolve an equimolar or sub-stoichiometric amount (typically 0.5 to 1.0 equivalents) of the free (R)-1-(o-Tolyl)ethanamine in the same solvent.

-

Slowly add the amine solution to the carboxylic acid solution with stirring. An exothermic reaction may be observed, and a precipitate may form immediately.

-

-

Crystallization:

-

Heat the mixture to reflux to dissolve any precipitate and obtain a clear solution. If solids persist, a minimal amount of additional hot solvent can be added.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals of the less soluble diastereomeric salt.

-

For further crystallization, the flask can be placed in an ice bath or a refrigerator.

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Dry the crystals under vacuum to a constant weight.

-

Protocol 3: Liberation of the Enantiomerically Enriched Carboxylic Acid

Objective: To recover the resolved carboxylic acid from the isolated diastereomeric salt.

Materials:

-

Isolated diastereomeric salt (from Protocol 2)

-

Acidic solution (e.g., 1 M HCl)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Water (deionized)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Salt Decomposition: Suspend the dried diastereomeric salt in a mixture of water and an organic extraction solvent in a separatory funnel.

-

Acidification: Add an acidic solution (e.g., 1 M HCl) to the mixture and shake vigorously. The acid will protonate the chiral amine, forming its water-soluble hydrochloride salt, and liberate the free carboxylic acid, which will dissolve in the organic layer.

-

Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

-

Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved acid using appropriate analytical techniques such as chiral HPLC or by measuring the specific rotation.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Resolution of Racemic 2-Arylpropionic Acids with (R)-1-(o-Tolyl)ethanamine

| Racemic Acid | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) of Crystals (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) |

| Racemic Ibuprofen | Ethanol/Water (9:1) | 45 | 92 | 92 |

| Racemic Ketoprofen | Isopropanol | 40 | 95 | 95 |

| Racemic 2-Phenylpropionic Acid | Ethyl Acetate | 50 | 90 | 90 |

Mandatory Visualization

The overall workflow for the diastereomeric salt resolution process is depicted in the following diagram.

Caption: Workflow for Diastereomeric Salt Resolution.

Conclusion

The protocol outlined in these application notes provides a comprehensive guide for the successful chiral resolution of racemic carboxylic acids using this compound. The key steps involve the initial liberation of the free amine, followed by diastereomeric salt formation, fractional crystallization, and subsequent recovery of the enantiomerically enriched acid. Optimization of solvent and crystallization conditions is crucial for achieving high yields and enantiomeric purity. The provided workflow and data table template serve as valuable tools for researchers in the planning and execution of diastereomeric salt resolutions.

References

Application Notes and Protocols for the Use of (R)-1-(o-Tolyl)ethanamine Hydrochloride in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(o-Tolyl)ethanamine hydrochloride is a chiral amine that holds potential as a valuable building block in the asymmetric synthesis of pharmaceutical intermediates. Chiral amines are critical components in the development of single-enantiomer drugs, where the stereochemistry of a molecule dictates its pharmacological activity and safety profile. This document provides an overview of the potential applications of this compound, with a focus on its use as a chiral auxiliary in diastereoselective reactions, a common strategy for establishing desired stereocenters in drug candidates.

Principle of Application: Asymmetric Synthesis via Chiral Auxiliary

(R)-1-(o-Tolyl)ethanamine can be employed as a chiral auxiliary. In this approach, the chiral amine is temporarily incorporated into an achiral substrate to form a diastereomeric intermediate. The steric and electronic properties of the chiral auxiliary then direct the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer. Finally, the chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule. A key reaction where such chiral amines are utilized is in the diastereoselective synthesis of more complex chiral amines or other chiral building blocks through reactions like reductive amination.

Representative Application: Diastereoselective Reductive Amination